DPP-IV Inhibitor Potency: 2,5-Difluoro Substitution Pattern Retains Significant Inhibitory Activity vs. 2,4,5-Trifluoro
In a β-homophenylalanine-based DPP-IV inhibitor series, the 2,5-difluorophenylalanine derivative (compound 22q) exhibited IC50 = 270 nM, compared to IC50 = 119 nM for the 2,4,5-trifluorophenylalanine analog (22t) [1]. Although less potent than the trifluoro variant, the 2,5-difluoro pattern alone demonstrated substantial activity, establishing that the 2,5-difluoro configuration can serve as an active pharmacophore without requiring additional fluorine at position 4. This is relevant because Boc-2,5-difluoro-L-phenylalanine provides the exact 2,5-difluoro substitution pattern used in this pharmacophore.
| Evidence Dimension | DPP-IV enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 270 nM (2,5-difluoro analog) |
| Comparator Or Baseline | 119 nM (2,4,5-trifluoro analog) |
| Quantified Difference | ΔIC50 = +151 nM (2,5-difluoro less potent than 2,4,5-trifluoro, but retains significant activity) |
| Conditions | In vitro recombinant human DPP-IV enzyme assay |
Why This Matters
Validates the 2,5-difluoro pattern as a potent pharmacophore in DPP-IV inhibitors, giving procurement teams a defined, simpler fluorination alternative to trifluorinated analogs for SAR optimization.
- [1] Xu J, Ok HO, Gonzalez EJ, et al. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorg Med Chem Lett. 2004;14(18):4703-4707. PMID: 15324903. View Source
